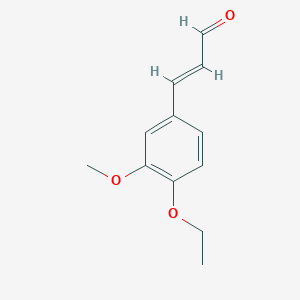
(1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, also known as (1R,4S)-1-methyl-4-prop-2-enylcyclohexanol, is a cyclic secondary alcohol with a molecular formula of C7H14O. It is a white, odourless, crystalline solid that is soluble in water and ethanol. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals, and has been studied for its potential applications in scientific research. In
Scientific Research Applications
Catalytic Oxidation Applications
- Selective Catalytic Oxidation of Cyclohexene : A review highlighted the importance of selective catalytic oxidation of cyclohexene, producing valuable chemical intermediates like cyclohex-2-en-1-ol, which is closely related to the compound . These intermediates are crucial for the chemical industry, suggesting potential applications in synthetic chemistry and industrial processes (Cao et al., 2018).
Antimicrobial Properties
- Antimicrobial Activity of Monoterpenes : A review focused on p-Cymene, a monoterpene structurally similar to the compound , discussed its broad antimicrobial effects. This suggests potential applications of the compound as an antimicrobial agent in healthcare and biomedical applications, including as a functionalizing agent for biomaterials and nanomaterials (Marchese et al., 2017).
Food Flavor and Preservation
- Influence on Food Flavor : Research on branched aldehydes, which contribute to the flavor of many foods, indicates potential applications in enhancing food flavor and preservation. The structural similarities suggest that the compound could influence food flavor or preservation processes (Smit et al., 2009).
Pharmaceutical Applications
- Potential in Pharmaceutical Research : Studies on methylene-linked liquid crystal dimers, including discussions on the twist-bend nematic phase, suggest potential pharmaceutical research applications. Although not directly related, the structural complexity and behavior of such compounds could inform the development of new drug delivery systems or pharmaceutical compounds (Henderson & Imrie, 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol involves the addition of a prop-1-en-2-yl group to a cyclohexenone intermediate, followed by reduction of the ketone to an alcohol.", "Starting Materials": [ "Cyclohexenone", "Methylmagnesium bromide", "Prop-1-en-2-yl bromide", "Lithium aluminum hydride", "Acetic acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Cyclohexenone is reacted with methylmagnesium bromide to form the corresponding Grignard reagent.", "Step 2: Prop-1-en-2-yl bromide is added to the reaction mixture to form the prop-1-en-2-yl substituted cyclohexenone intermediate.", "Step 3: The intermediate is reduced using lithium aluminum hydride to form the corresponding alcohol.", "Step 4: The alcohol is then treated with acetic acid to remove the protecting group.", "Step 5: The resulting ketone is reduced using sodium borohydride in methanol to form the final product, (1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol." ] } | |
CAS RN |
82769-01-5 |
Product Name |
(1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol |
Molecular Formula |
C10H16O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



